3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide
説明
特性
IUPAC Name |
3-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c10-12-8(15)2-4-13-5-6-14-7(9(13)16)1-3-11-14/h1,3,5-6H,2,4,10H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMSRSICJVRUQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=O)N1CCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide involves the reaction of pyrazolo[1,5-a]pyrazine derivatives with hydrazine derivatives under controlled conditions . One common method includes the regioselective iodination of pyrazolo[1,5-a]pyrazin-4(5H)-ones followed by carbonylation catalyzed with Pd(dppf)Cl2 under pressure in a methanol solution . This yields methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which are then transformed into the corresponding carboxylic acids by alkaline hydrolysis .
Industrial Production Methods
While specific industrial production methods for 3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.
作用機序
The mechanism of action of 3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 . This inhibition disrupts the cell cycle, leading to the selective targeting of tumor cells .
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
The pyrazolo[1,5-a]pyrazine core differentiates this compound from other pyrazolo-fused systems:
- Pyrazolo[1,5-a]pyrimidines: These feature a pyrimidine ring instead of pyrazine, altering electronic properties and binding affinities. For example, 2-amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-(4-nitrophenyl)-dihydropyrazolo[1,5-a]pyrimidin-7-one (C₁₈H₁₅N₇O₄) exhibits antioxidant activity due to its electron-withdrawing nitro group and hydrogen-bonding diazenyl substituent .
- Pyrazolo[1,5-a]indoles : Derivatives like 15 (saturated D-ring) are synthesized via hydrogenation of 4-oxopyrazolo[1,5-a]indole precursors, highlighting the reducibility of keto groups in such frameworks .
Substituent Effects
- Propanehydrazide vs.
- Aryl vs. Alkyl Substituents : Pyrazolo[1,5-a]pyrimidines with aryl groups (e.g., 4-nitrophenyl) show higher bioactivity than alkyl-substituted analogs, as seen in cholinesterase inhibition studies .
Data Tables
Table 1: Structural and Physicochemical Comparison
生物活性
3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide is an organic compound that has garnered attention in the scientific community for its potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C10H11N5O2
- IUPAC Name : 3-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide
- CAS Number : 1564815-44-6
The primary biological target of 3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide is Cyclin-Dependent Kinase 2 (CDK2) .
Mode of Action
- The compound inhibits CDK2 activity, which is crucial for regulating the cell cycle, particularly the transition from the G1 phase to the S phase. This inhibition leads to significant suppression of cell growth in various cancer cell lines .
Inhibition Studies
Research indicates that similar compounds have demonstrated cytotoxic effects against several cancer cell lines. While specific data for 3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide are still emerging, preliminary studies suggest it may exhibit similar properties .
Cellular Effects
The compound's interaction with CDK2 suggests a potential for inducing apoptosis in cancer cells. This is supported by findings from related pyrazolo derivatives that have shown promising anticancer activities .
Comparative Analysis of Biological Activity
Study on Anticancer Activity
A study evaluated the anticancer properties of several pyrazolo derivatives against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and K562 (chronic myelogenous leukemia). While none of the tested compounds showed significant cytotoxicity within the concentration range assessed, the structural similarities with 3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide suggest potential avenues for further investigation .
Lipophilicity and Pharmacokinetics
The lipophilicity of compounds similar to 3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide has been measured using reversed-phase high-performance liquid chromatography (RP HPLC). Understanding these properties is essential for predicting bioavailability and therapeutic efficacy .
Q & A
What are the recommended multi-step synthetic routes for 3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide, and how can reaction conditions be optimized for high yield and purity?
Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors to form the pyrazolo[1,5-a]pyrazine core, followed by functionalization at position 5 with a propanehydrazide moiety. Key steps include:
- Cyclization : Use of aminopyrazole intermediates reacted with α,β-unsaturated ketones under reflux conditions (e.g., ethanol or acetonitrile at 80–100°C) to form the fused pyrazolo[1,5-a]pyrazine ring .
- Hydrazide Introduction : Coupling the pyrazolo[1,5-a]pyrazine intermediate with propanehydrazide via nucleophilic substitution or amidation, often requiring anhydrous conditions and catalysts like EDCI/HOBt .
- Optimization : Critical parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (±5°C tolerance), and purification via column chromatography (silica gel, hexane/EtOAc gradients) to achieve >95% purity .
How should researchers employ spectroscopic techniques to confirm the structural integrity and purity of this compound?
Answer:
A combination of advanced spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : 1H and 13C NMR in deuterated DMSO or CDCl3 to verify the pyrazolo[1,5-a]pyrazine core (e.g., characteristic singlet for the C4-oxo group at δ 160–165 ppm in 13C NMR) and hydrazide protons (NH-NH2 resonance at δ 8.5–9.5 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with ESI-MS detection to confirm molecular ion peaks (e.g., [M+H]+ at m/z 276.08) and quantify purity (>98%) .
- Elemental Analysis : Match experimental C, H, N percentages with theoretical values (e.g., C: 52.1%, H: 4.5%, N: 29.8%) to validate stoichiometry .
What strategies exist for resolving contradictions in biological activity data across different in vitro models for pyrazolo[1,5-a]pyrazine derivatives?
Answer:
Discrepancies often arise from variations in substituent effects, assay conditions, or cellular contexts. Methodological approaches include:
- Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., apoptosis via flow cytometry) to rule out model-specific artifacts .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., substituting the hydrazide group with methyl or aryl variants) to isolate structural determinants of activity .
- Dose-Response Curves : Use IC50/EC50 values across multiple cell lines (e.g., cancer vs. normal cells) to assess selectivity and potency thresholds .
What experimental approaches are effective for studying the compound's mechanism of action, particularly its interaction with enzymatic targets?
Answer:
- Enzymatic Inhibition Assays : Measure competitive/non-competitive inhibition using fluorogenic substrates (e.g., ATP analogs for kinase targets) and Lineweaver-Burk plots to determine inhibition constants (Ki) .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) between the compound and purified target proteins (e.g., PARP-1 or HDACs) in real-time .
- Molecular Dynamics Simulations : Model ligand-protein interactions (e.g., docking into the active site of COX-2) to predict binding modes and guide mutagenesis studies .
How can computational methods guide the rational design of analogs with improved pharmacological properties?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen virtual libraries for analogs with enhanced binding to targets (e.g., higher Glide scores for kinase inhibitors) .
- QSAR Modeling : Train models on datasets of pyrazolo[1,5-a]pyrazine derivatives to predict logP, solubility, and toxicity (e.g., random forest algorithms with Mordred descriptors) .
- ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to optimize pharmacokinetic profiles (e.g., reducing CYP3A4 inhibition risk by modifying substituents) .
What are the critical considerations when designing comparative studies between this hydrazide derivative and related pyrazolo[1,5-a]pyrazine compounds?
Answer:
- Structural Controls : Include analogs with variations at the hydrazide group (e.g., 3-(4-oxo)-propanamide vs. hydrazide) to isolate functional group contributions .
- Biological Replicates : Use ≥3 independent experiments with standardized cell lines (e.g., HEK293 vs. HeLa) to ensure reproducibility .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC50 values and assess significance (p < 0.05) .
How can researchers address challenges in scaling up the synthesis while maintaining reproducibility?
Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression and intermediate purity in real-time .
- Design of Experiments (DoE) : Use factorial designs to optimize solvent volume, catalyst loading, and temperature for consistent yields (>80%) .
- Quality Control : Establish acceptance criteria for intermediates (e.g., HPLC purity ≥95%, residual solvent limits per ICH guidelines) .
What are the best practices for characterizing degradation products under varying storage conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks, then analyze via LC-MS to identify major degradation pathways (e.g., hydrolysis of the hydrazide group) .
- Stability-Indicating Methods : Develop HPLC methods with baseline separation of degradation peaks (resolution >2.0) and validate per ICH Q2(R1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
